Orlistat Tetradecyl Ester

Vue d'ensemble

Description

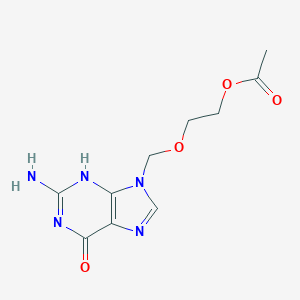

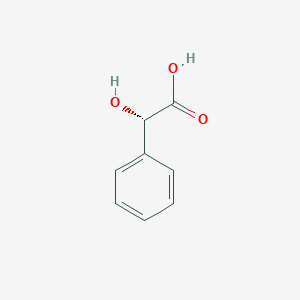

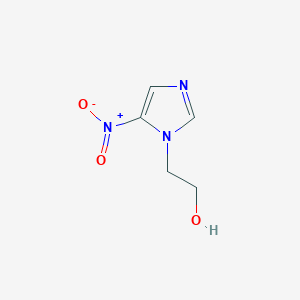

Orlistat Tetradecyl Ester is a chemical compound known for its role as a reversible inhibitor of gastrointestinal lipases. It is chemically identified as N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester . This compound is primarily used in the management of obesity by reducing the absorption of dietary fats .

Applications De Recherche Scientifique

Orlistat Tetradecyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on lipid metabolism and its potential role in reducing obesity.

Medicine: Explored for its potential therapeutic effects in managing obesity and related metabolic disorders.

Industry: Utilized in the formulation of weight-loss drugs and other pharmaceutical products.

Mécanisme D'action

Target of Action

Orlistat Tetradecyl Ester primarily targets gastrointestinal lipases , which are enzymes responsible for the metabolism of fat . These lipases play a crucial role in the breakdown of triglycerides present in the gastrointestinal tract into a hydrolyzed form .

Mode of Action

This compound acts as a reversible inhibitor of these gastrointestinal lipases . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase . This interaction inhibits the lipases, preventing them from breaking down dietary fats into absorbable free fatty acids and monoglycerides . As a result, around 30% of the dietary fats pass through the gastrointestinal tract undigested .

Biochemical Pathways

The inhibition of lipase enzymes by this compound affects the lipid metabolism pathway . It prevents the hydrolysis of triglycerides, thereby reducing the absorption of fats into the human body . This action leads to a decrease in calorie intake . Furthermore, Orlistat has been found to alter gastric and gallbladder emptying and reduce the postprandial secretion of GLP-1, PYY, and CCK . These changes in gastrointestinal hormone concentrations may raise appetite sensations and increase food consumption .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The drug was detected in an analytical column with a mobile phase comprising a mixture of methanol, acetonitrile, and 2% phosphoric acid . The retention time for Orlistat was found to be 5.9 min .

Result of Action

The primary result of this compound’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, it reduces the total calorie intake, which can lead to weight loss over time . It is generally well-tolerated and effective as a weight-loss aid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s stability can be affected by light and temperature . A standard stock solution of Orlistat was found to be stable for about one week at 4 °C when protected from light . Therefore, proper storage conditions are essential for maintaining the drug’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

Orlistat Tetradecyl Ester, like its parent compound Orlistat, plays a significant role in biochemical reactions. It acts by inhibiting intestinal and pancreatic lipase, enzymes that break down triglycerides present in the gastrointestinal tract into a hydrolyzed form . This reduces the absorption of fats into the human body, thereby decreasing the amount of calorie intake .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated inflammation and improving endothelial dysfunction . This could potentially ameliorate the progression of atherosclerosis in obese patients .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically gastrointestinal lipases . By inhibiting these enzymes, this compound prevents the breakdown of dietary fats into smaller molecules, thus reducing fat absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and long-term effects on cellular function . The optimized method for its estimation in pharmaceutical formulations was found to be precise, accurate, sensitive, and stability indicating .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It interacts with enzymes such as intestinal and pancreatic lipases, inhibiting the breakdown of dietary fats into smaller molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Tetradecyl Ester involves the esterification of N-Formyl-L-leucine with a tetradecyl alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

Orlistat Tetradecyl Ester undergoes several types of chemical reactions, including:

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: N-Formyl-L-leucine and tetradecyl alcohol.

Oxidation: Various oxidized derivatives of the tetradecyl chain.

Substitution: New esters or amides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Orlistat: The parent compound of Orlistat Tetradecyl Ester, also a lipase inhibitor used in obesity management.

Lipstatin: A natural product from which Orlistat is derived.

Tetrahydrolipstatin: Another derivative of Lipstatin with similar lipase inhibitory properties.

Uniqueness

This compound is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound, Orlistat . This modification can potentially enhance its solubility and bioavailability, making it a valuable compound for further research and development .

Propriétés

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQFEPLLRJNQF-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648097 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686744-60-5 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)